LogP Differentiation Across N-Alkyl Homologs
Across the N-alkyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine series, LogP increases systematically with N-alkyl chain length while TPSA remains constant at 24.5. The N-propyl compound (LogP 0.459) is 6.7-fold more lipophilic than the N-ethyl homolog (LogP 0.069) and exhibits a +0.78 log unit increase over the N-methyl homolog (LogP −0.321) . This LogP span of ~0.78 units across only two methylene additions represents a significant tunable range for optimizing passive membrane permeability without altering hydrogen-bonding capacity (3 H-acceptors, 1 H-donor for all three compounds) .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP 0.459 (N-propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine, CAS 1822468-32-5) |
| Comparator Or Baseline | LogP 0.069 (N-ethyl homolog, CAS 1822497-04-0); LogP −0.321 (N-methyl homolog, CAS 1803560-84-0) |
| Quantified Difference | ΔLogP = +0.390 (vs. N-ethyl); ΔLogP = +0.780 (vs. N-methyl); fold change in lipophilicity = ~6.7× (vs. N-ethyl) and ~6.0× (vs. N-methyl) based on LogP difference |
| Conditions | Calculated LogP values from Leyan.com product specifications; consistent computational method applied across all three compounds |
Why This Matters
LogP is a primary determinant of passive membrane permeability and CNS penetration potential; the N-propyl compound occupies a distinct lipophilicity window (LogP 0.3–0.5) favorable for oral absorption and moderate CNS exposure, whereas the N-methyl analog (LogP −0.32) is predicted to have poor passive permeability, making selection of the appropriate N-alkyl chain critical for in vivo pharmacokinetic outcomes.
